Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)-
Description
Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)- is a substituted urea derivative characterized by two butyl groups attached to one nitrogen atom and a 2,3-dichlorophenyl group on the adjacent nitrogen. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the dibutyl substituents and electronic effects from the electron-withdrawing chlorine atoms on the aromatic ring. Such modifications are critical in optimizing biological activity, particularly in antimicrobial, pesticidal, or enzyme-inhibitory applications .
Properties
CAS No. |
86781-30-8 |
|---|---|
Molecular Formula |
C15H22Cl2N2O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1,1-dibutyl-3-(2,3-dichlorophenyl)urea |
InChI |
InChI=1S/C15H22Cl2N2O/c1-3-5-10-19(11-6-4-2)15(20)18-13-9-7-8-12(16)14(13)17/h7-9H,3-6,10-11H2,1-2H3,(H,18,20) |
InChI Key |
KZEMDLLHTKCHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- typically involves the reaction of N,N-dibutylamine with 2,3-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-dibutylamine+2,3-dichlorophenyl isocyanate→Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted urea compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H22Cl2N2O
- Molecular Weight : 316.11 g/mol
- CAS Number : 86781-30-8
The compound features a urea functional group with dibutyl and dichlorophenyl substituents, which contribute to its chemical reactivity and biological activity.
Agricultural Chemistry
Urea derivatives are often utilized as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and pathogens. Research indicates that compounds similar to Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)- can effectively target plant growth regulators or microbial enzymes.
Antimicrobial Agents
Studies have shown that urea derivatives exhibit significant antimicrobial properties. For instance:
- A series of new urea derivatives were synthesized and tested against various bacterial strains, demonstrating promising growth inhibition against Acinetobacter baumannii (94.5% inhibition) .
- The compound's structure allows it to interact with biological macromolecules, potentially disrupting enzymatic functions crucial for microbial survival.
Polymer Chemistry
Urea compounds are integral in the synthesis of polyureas and polyurethanes. The dynamic properties of urea bonds allow for the development of self-healing materials:
- Research has demonstrated that hindered urea bonds can be used in coatings and adhesives that exhibit reversible dissociation under certain conditions . This property is advantageous for creating durable materials with self-repairing capabilities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various urea derivatives, including Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)-. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was particularly effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead candidate for developing new antimicrobial agents .
Case Study 2: Polymer Development
Research on dynamic urea bonds has led to the synthesis of advanced materials capable of self-healing. These materials utilize the unique properties of urea derivatives to undergo reversible reactions, allowing them to maintain structural integrity over time. The findings suggest that incorporating compounds like Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)- can enhance the performance and longevity of polymeric materials .
Mechanism of Action
The mechanism of action of Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urease Inhibition
- Target Compound: Limited direct data are available, but structurally related urea derivatives with 2,3-dichlorophenyl groups (e.g., compounds in ) exhibit moderate urease inhibition.
- Para-Fluorophenyl Analogues : Ureas conjugated with para-fluorophenyl piperazine (e.g., Suyoga Vardhan D et al., ) demonstrated superior urease inhibition (IC50 = 2.6–4.2 µM) compared to thiourea (21.0 µM). The electron-withdrawing fluorine at the para position enhances binding to the enzyme’s active site .
- Methoxy and Halogen Substitutions : Halogens (Cl, F) generally improve activity over methoxy groups, as seen in analogues like 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (94.5% inhibition against Acinetobacter baumannii) .
Antimicrobial Activity
- Lipophilic Substituents : The dibutyl groups in the target compound may enhance membrane permeability, similar to adamantane-containing derivatives (e.g., compound 3l in ), which showed high antimicrobial activity due to increased lipophilicity .
- Chlorophenyl Position : Derivatives with 3,4-dichlorophenyl groups () outperformed those with 2,3-dichlorophenyl in antimicrobial assays, suggesting positional effects on steric and electronic interactions .
Structural and Conformational Comparisons
- Trans Conformation : The trans arrangement of N–H and C=O bonds in the urea backbone (observed in N26DCP2CBA and related amides, ) is critical for hydrogen-bonding interactions. This conformation is conserved in the target compound, likely stabilizing its binding to biological targets .
- Aliphatic vs. Aromatic Substituents :
- N,N-Dimethyl Analogues : Compounds like N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (fluometuron, ) are used as herbicides but lack the lipophilic bulk of dibutyl groups, reducing persistence in biological systems .
- Piperazine Conjugates : Ureas with piperazine-linked dichlorophenyl groups (e.g., cariprazine, ) exhibit neurological applications, highlighting how nitrogen substituents dictate target specificity .
Biological Activity
Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)- is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects based on recent studies.
Chemical Structure and Properties
The compound is characterized by the presence of a urea functional group attached to dibutyl and a dichlorophenyl moiety. Its molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)- against various bacterial strains. The results indicate that the compound exhibits significant antibacterial activity.
Table 1: Antimicrobial Activity of Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)-
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. coli | 50 | 20 |
| S. aureus | 40 | 22 |
| P. aeruginosa | 60 | 18 |
| K. pneumoniae | 55 | 19 |
The compound showed comparable efficacy to standard antibiotics such as ceftriaxone, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
Urea derivatives have been explored for their anticancer properties. In vitro studies reveal that Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)- can induce apoptosis in cancer cell lines.
Table 2: Anticancer Efficacy
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| HeLa (cervical cancer) | 12 | Cell cycle arrest at S phase |
| A549 (lung cancer) | 20 | Inhibition of angiogenesis |
The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, leading to increased apoptosis in tumor cells .
Other Biological Activities
In addition to its antimicrobial and anticancer effects, Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)- has shown potential in other areas:
- Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Properties : Studies suggest that it can inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.
Case Studies
A notable case study involved the administration of Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)- in animal models to assess its safety and efficacy. The results indicated no significant toxicity at therapeutic doses and highlighted its potential as a safe candidate for further development in clinical settings .
Q & A
Q. What are the standard synthetic routes for preparing Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)-?
The synthesis typically involves reacting 2,3-dichloroaniline with dibutylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous solvents like dichloromethane or dimethylformamide under inert conditions. A base (e.g., triethylamine) is added to neutralize HCl byproducts. Purification is achieved via column chromatography or recrystallization to isolate the urea derivative .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and urea linkage.
- FT-IR spectroscopy to identify N-H (urea) and C=O stretches (~1640–1680 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve 3D structure and intermolecular interactions .
Q. How can researchers screen the compound for preliminary biological activity?
Initial screening involves:
- Enzyme inhibition assays (e.g., kinases, phosphatases) using fluorogenic substrates.
- Antimicrobial testing via broth microdilution to determine MIC/MBC values.
- Cytotoxicity assays (MTT/XTT) on cancer cell lines.
- Plant growth studies to assess cytokinin-like activity, given structural analogs in agrochemical research .
Q. What solvents and conditions stabilize this urea derivative during storage?
Store under anhydrous conditions in amber vials at –20°C. Use aprotic solvents (e.g., DMSO, acetonitrile) to prevent hydrolysis. Stability tests under varying pH (4–9) and temperatures (25–50°C) are recommended to assess degradation kinetics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Strategies include:
- Substituent modulation : Replacing dibutyl groups with cyclic amines or varying halogen positions on the phenyl ring.
- Computational docking (e.g., AutoDock) to predict binding affinities with targets like dopamine D3 receptors or plant cytokinin receptors.
- Pharmacophore modeling to identify critical hydrogen-bonding (urea) and hydrophobic (dichlorophenyl) motifs .
Q. What metabolic pathways are anticipated for this compound in biological systems?
Analogous to linuron metabolism, expect:
Q. How does the 2,3-dichlorophenyl moiety influence binding to biological targets?
The electron-withdrawing Cl groups enhance π-π stacking with aromatic residues (e.g., in enzyme active sites). Comparative studies with mono- or trichloro analogs reveal steric and electronic effects on inhibition potency. Molecular dynamics simulations can quantify binding energy contributions .
Q. What computational approaches predict the compound’s environmental toxicity?
Use QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity. Parameters like logP (lipophilicity) and topological polar surface area (TPSA) predict bioaccumulation potential. Cross-reference with EPA’s CompTox Dashboard for hazard prioritization .
Q. Can this compound serve as a precursor for functional materials?
Yes. The urea group enables hydrogen-bonded network formation, useful in:
- Organic semiconductors : As a dopant to enhance charge transport.
- Supramolecular gels : Self-assembly driven by urea-urea interactions.
- Metal-organic frameworks (MOFs) : Linker for porous material synthesis .
Q. What contradictions exist in reported data, and how can they be resolved?
Discrepancies in bioactivity (e.g., cytotoxicity vs. non-toxicity) may arise from assay conditions (e.g., serum concentration, cell line variability). Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
